Methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride
Overview
Description
Methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride is a synthetic organic compound. It belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities. The presence of a trifluoromethyl group often imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions.
Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can occur, affecting the trifluoromethyl group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the pyrrolidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The trifluoromethyl group can enhance binding affinity and selectivity, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (3S,4S)-4-(methyl)pyrrolidine-3-carboxylate hydrochloride: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Ethyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride: Similar structure but with an ethyl ester group instead of a methyl ester.
Uniqueness
Methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO2.ClH/c1-13-6(12)4-2-11-3-5(4)7(8,9)10;/h4-5,11H,2-3H2,1H3;1H/t4-,5-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQYZTONTAQRGS-TYSVMGFPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC1C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CNC[C@H]1C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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